molecular formula C21H28N2OS B11703291 1-Phenyl-3-(3,5,7-trimethyladamantane-1-carbonyl)thiourea

1-Phenyl-3-(3,5,7-trimethyladamantane-1-carbonyl)thiourea

Cat. No.: B11703291
M. Wt: 356.5 g/mol
InChI Key: PTDBULMRHVOSEF-UHFFFAOYSA-N
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Description

1-Phenyl-3-(3,5,7-trimethyladamantane-1-carbonyl)thiourea is a compound belonging to the family of acyl thioureas. These compounds are known for their diverse applications in various fields such as synthetic precursors of new heterocycles, pharmacological and materials science, and technology. The presence of sulfur and nitrogen atoms in thioureas provides multiple bonding possibilities, making them significant in coordination chemistry and organic synthesis .

Preparation Methods

The synthesis of 1-Phenyl-3-(3,5,7-trimethyladamantane-1-carbonyl)thiourea typically involves the reaction of 3,5,7-trimethyladamantane-1-carbonyl chloride with phenylthiourea under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-Phenyl-3-(3,5,7-trimethyladamantane-1-carbonyl)thiourea undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(3,5,7-trimethyladamantane-1-carbonyl)thiourea involves its interaction with molecular targets through hydrogen bonding, π-stacking, and hydrophobic interactions. These interactions facilitate the binding of the compound to specific enzymes or receptors, leading to its biological effects . The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

1-Phenyl-3-(3,5,7-trimethyladamantane-1-carbonyl)thiourea can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C21H28N2OS

Molecular Weight

356.5 g/mol

IUPAC Name

3,5,7-trimethyl-N-(phenylcarbamothioyl)adamantane-1-carboxamide

InChI

InChI=1S/C21H28N2OS/c1-18-9-19(2)11-20(3,10-18)14-21(12-18,13-19)16(24)23-17(25)22-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H2,22,23,24,25)

InChI Key

PTDBULMRHVOSEF-UHFFFAOYSA-N

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)C(=O)NC(=S)NC4=CC=CC=C4)C)C

Origin of Product

United States

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